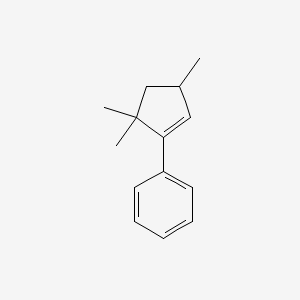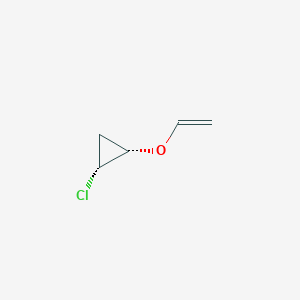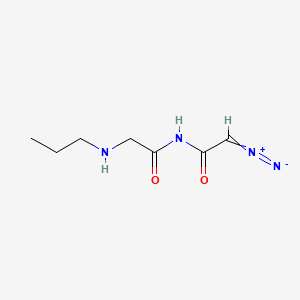
Methyl 9,10,13-trihydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9,10,13-trihydroxyoctadecanoate is a chemical compound known for its unique structure and properties It is a methyl ester derivative of trihydroxyoctadecanoic acid, which contains three hydroxyl groups attached to an 18-carbon fatty acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 9,10,13-trihydroxyoctadecanoate can be synthesized through the oxidation of linoleic acid derivatives. One common method involves the use of lipoxygenase enzymes to catalyze the formation of hydroperoxides, which are then converted into trihydroxy derivatives through subsequent reactions. For example, the linoleate 9-lipoxygenase product 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid can be converted into 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid (pinellic acid) using specific enzyme preparations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic processes. These processes utilize lipoxygenase enzymes derived from plant sources, such as beetroot or broad bean, to catalyze the oxidation of linoleic acid. The resulting hydroperoxides are then further processed to yield the desired trihydroxy derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9,10,13-trihydroxyoctadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the ester functional group in the molecule.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace the hydroxyl groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and esterified derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 9,10,13-trihydroxyoctadecanoate has several scientific research applications:
Chemistry: It is used as a model compound for studying oxidation and reduction reactions of fatty acids.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialized lubricants and surfactants
Mecanismo De Acción
The mechanism of action of methyl 9,10,13-trihydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl groups in the molecule can form hydrogen bonds with membrane lipids, affecting membrane fluidity and function. Additionally, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9,10-dihydroxyoctadecanoate: This compound has two hydroxyl groups instead of three and exhibits different chemical reactivity and biological activity.
Pinellic Acid: A trihydroxy derivative similar to methyl 9,10,13-trihydroxyoctadecanoate but with a different stereochemistry.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
50439-75-3 |
|---|---|
Fórmula molecular |
C19H38O5 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
methyl 9,10,13-trihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O5/c1-3-4-8-11-16(20)14-15-18(22)17(21)12-9-6-5-7-10-13-19(23)24-2/h16-18,20-22H,3-15H2,1-2H3 |
Clave InChI |
QBAHHBCZXAJFMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC(C(CCCCCCCC(=O)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)

![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)



![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)

